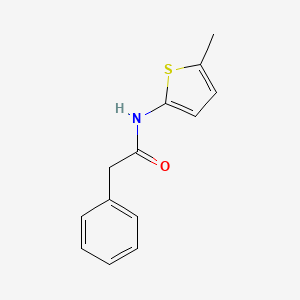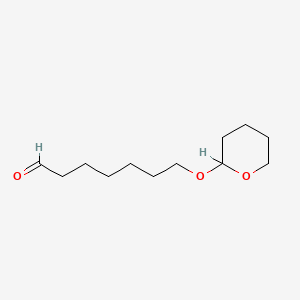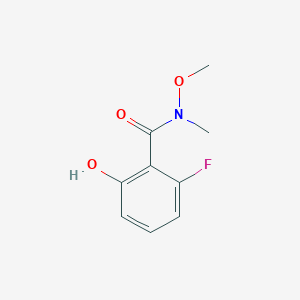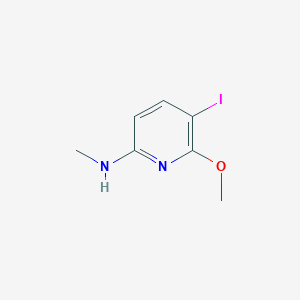![molecular formula C10H11NO B8459645 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one](/img/structure/B8459645.png)
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one typically involves the combination of 2-acetyl-5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one with aniline and iron(II) chloride tetrahydrate in acetic acid under reflux conditions. This reaction yields the target compound as green solids upon work-up .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Scientific Research Applications
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Another heterocyclic compound with a similar structure but different ring fusion.
Cycloheptapyridine: A compound with a seven-membered ring fused to a pyridine ring, similar to 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of a ketone functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one |
InChI |
InChI=1S/C10H11NO/c12-10-4-2-1-3-8-5-6-11-7-9(8)10/h5-7H,1-4H2 |
InChI Key |
VRZYAXARIZFRIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-ethyl-3,7-dihydro-7-[(4-methoxyphenyl)methyl]-1H-Purine-2,6-dione](/img/structure/B8459624.png)


![N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine](/img/structure/B8459637.png)


